![molecular formula C13H12F6N2O B6362631 1-[3,5-双(三氟甲基)苯甲酰基]哌嗪; 95% CAS No. 1159574-25-0](/img/structure/B6362631.png)

1-[3,5-双(三氟甲基)苯甲酰基]哌嗪; 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

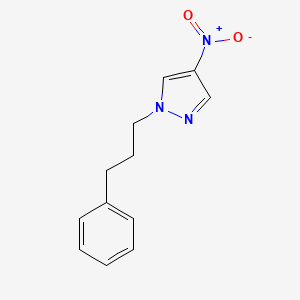

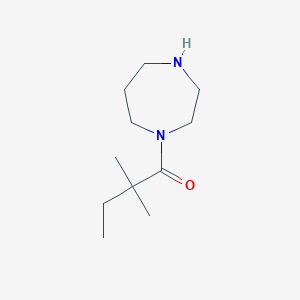

The compound is a piperazine derivative. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “3,5-Bis(trifluoromethyl)benzoyl” part suggests the presence of a benzoyl group (a type of acyl group derived from benzoic acid) with two trifluoromethyl groups attached to the benzene ring at the 3rd and 5th positions .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a piperazine ring with a benzoyl group attached, where the benzene ring of the benzoyl group has trifluoromethyl groups at the 3rd and 5th positions .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine” would depend on the specific structure of the compound. For example, the presence of the trifluoromethyl groups and the benzoyl group could influence properties such as polarity, solubility, and reactivity .科学研究应用

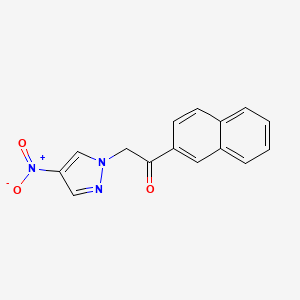

抗菌和生物膜抑制作用

已合成具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物,并显示出有效的抗菌功效和生物膜抑制活性。一种特定的化合物对各种细菌菌株和生物膜形成表现出优异的抑制活性,甚至比环丙沙星更有效,表明在对抗细菌感染和生物膜相关疾病方面具有潜在应用 (Mekky & Sanad, 2020).

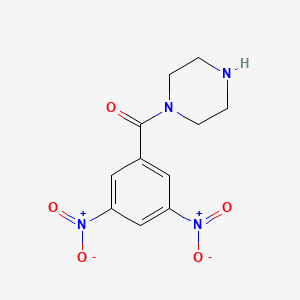

抗真菌活性

对 3-哌嗪-双(苯并噁硼杂卓)及其硼酸类似物的研究揭示了对几种丝状真菌的显着抗真菌活性,超过了标准抗生素两性霉素 B 的功效。这项研究强调了杂环苯并噁硼杂卓体系对抗真菌作用的重要性,表明在新型抗真菌剂的开发中具有应用前景 (Wieczorek et al., 2014).

抗炎活性

一组涉及将哌嗪添加到双噻唑-5-基和硝基咪唑单元中的新型化合物在体外和体内表现出抗炎活性。特别是有两种化合物在炎症的体内模型中显示出显着的膜稳定性和保护作用,表明在炎症相关疾病中具有治疗应用潜力 (Ahmed, Molvi, & Khan, 2017).

抗氧化剂和细胞毒性剂

9-O-3-(1-哌嗪基/吗啉基/哌啶基)戊基-小檗碱的合成产生了对癌细胞系具有显着体外抗氧化活性和细胞毒性的化合物,表明它们具有作为抗氧化剂和抗癌剂的潜力 (Mistry et al., 2016).

抗菌和晶体结构分析

N,N'-双(4-甲氧基-苯亚甲基)-1,4-双(3-氨基丙基)哌嗪 (BMBA) 不仅对大肠杆菌、金黄色葡萄球菌和枯草芽孢杆菌表现出抗菌活性,而且还通过晶体学研究深入了解其分子结构。对生物活性和结构分析的双重关注有助于理解该化合物的作用机制 (Xu et al., 2012).

作用机制

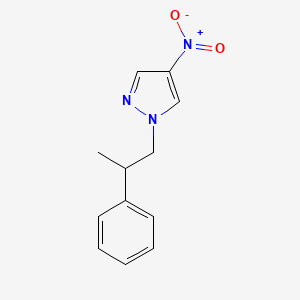

Target of Action

The primary target of 1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine is related to Li-S batteries . The compound is used in the synthesis of a triazine-based covalent organic framework , which is used in Li-S batteries .

Mode of Action

The compound interacts with its targets by suppressing the diffusion of polysulfides . This is achieved through the high electronegativity and large steric hindrance of the compound .

Biochemical Pathways

The compound affects the energy storage and discharge pathways in Li-S batteries . By suppressing the diffusion of polysulfides, it improves the capacity and cyclic stability of these batteries .

Result of Action

The result of the compound’s action is an improved capacity and cyclic stability of Li-S batteries . This is due to the suppression of polysulfide diffusion, which enhances the overall performance of the batteries .

未来方向

The future directions for research and development involving “1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine” would depend on the specific properties and potential applications of the compound. Piperazine derivatives are a broad class of compounds with diverse uses, so there could be many potential directions for future research .

属性

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F6N2O/c14-12(15,16)9-5-8(6-10(7-9)13(17,18)19)11(22)21-3-1-20-2-4-21/h5-7,20H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFHVDXLYQKPQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)

![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)

![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)

![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)